molecular formula C24H26N4O5 B2464422 N-(2,5-dimethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide CAS No. 1115876-82-8

N-(2,5-dimethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide

Cat. No. B2464422
CAS RN: 1115876-82-8
M. Wt: 450.495
InChI Key: AIFDLVKPIRRPFP-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxybenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide, also known as DM-PYB, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. DM-PYB is a synthetic compound that was first synthesized in 2014 by a group of researchers at the University of Tokyo. Since then, several studies have been conducted to explore the potential of DM-PYB as a therapeutic agent.

Scientific Research Applications

Plant Hormone Analogs

Indole derivatives play a crucial role in plant biology. One such derivative is indole-3-acetic acid (IAA) , which acts as a plant hormone. Although not directly related to the compound , it’s worth noting that indole derivatives like IAA regulate plant growth, development, and responses to environmental cues .

properties

IUPAC Name

N-[(2,5-dimethoxyphenyl)methyl]-4-(3-morpholin-4-ylpyrazin-2-yl)oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O5/c1-30-20-7-8-21(31-2)18(15-20)16-27-23(29)17-3-5-19(6-4-17)33-24-22(25-9-10-26-24)28-11-13-32-14-12-28/h3-10,15H,11-14,16H2,1-2H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIFDLVKPIRRPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)CNC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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